N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-14(23)19-18(16-10-6-3-7-11-16)22-20(25-19)21-17(24)13-12-15-8-4-2-5-9-15/h2-13H,1H3,(H,21,22,24)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGBTAXBUIROSY-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide typically involves the following steps:
Formation of 4-phenylthiazol-2-ylamine: This is achieved by reacting phenylthiourea with chloroacetic acid in the presence of a base.
Acetylation: The resulting 4-phenylthiazol-2-ylamine is then acetylated using acetic anhydride to introduce the acetyl group at the 5-position.
Cinnamamide Formation: Finally, the acetylated thiazole is reacted with cinnamoyl chloride to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or thiazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and thiazolines.
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide
The compound can be synthesized through several methods that involve the reaction of thiazole derivatives with cinnamamide precursors. The synthesis typically involves:
- Formation of the thiazole ring : This is achieved by reacting appropriate phenyl and thiazole derivatives.
- Acetylation : The introduction of the acetyl group enhances the compound's biological activity.
The synthesis process is crucial as it influences the compound's efficacy and specificity in biological applications.
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Properties
Research indicates that derivatives of N-(4-phenylthiazol-2-yl)cinnamamide show significant anti-proliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells, which is essential for developing effective cancer therapies. A study highlighted that certain derivatives displayed excellent inhibitory activities against human cancer cell lines such as K562 and A549 at sub-micromolar concentrations, with minimal toxicity to non-cancerous cells .
Antioxidant Activity
This compound has been investigated for its ability to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a pivotal role in cellular defense against oxidative stress. Compounds derived from this structure have shown to:
- Enhance Glutathione Synthesis : They upregulate genes associated with antioxidant responses, thereby protecting hepatocytes against oxidative damage .
Antimicrobial Effects
The compound also displays promising antibacterial properties. Studies suggest that it can act synergistically with cell-penetrating peptides to enhance antibiotic efficacy, indicating potential applications in treating resistant bacterial infections .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound derivatives:
Mechanism of Action
The mechanism by which N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the suppression of cancer cell proliferation and other biological effects.
Comparison with Similar Compounds
N-(4-phenylthiazol-2-yl)cinnamamide
Other thiazole derivatives
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Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Synthesis
This compound is a derivative of thiazole and cinnamamide, characterized by the presence of an acetyl group at the 5-position of the thiazole ring. The synthesis typically involves condensation reactions between appropriate thiazole derivatives and cinnamamide precursors, leading to various structural modifications that can influence biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of cinnamamide derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through several mechanisms:
-
Cell Proliferation Inhibition :
- In vitro studies have shown that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines such as K562 (chronic myeloid leukemia), Bel7402 (hepatocellular carcinoma), A549 (lung cancer), and Jurkat (T-cell leukemia) cells. For instance, one derivative demonstrated an IC50 value of 0.035 µM against Jurkat cells, indicating potent activity with minimal toxicity to non-cancerous cells .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been explored extensively, with findings suggesting that this compound may possess notable antibacterial properties:
- Bacterial Inhibition :
- Synergistic Effects :
Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 8f | Jurkat | 0.035 | High potency with low toxicity |
| 8f | K562 | 0.18 | Effective against leukemia |
| 8f | A549 | 0.27 | Lung cancer cell line |
| 8f | Bel7402 | 0.74 | Hepatocellular carcinoma |
Antimicrobial Activity Summary
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Activity Type |
|---|---|---|---|
| 5a | Staphylococcus aureus | 3.9 | Bacteriostatic |
| 5a | Escherichia coli | Not effective at lower micromolar concentrations | Resistant strain |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives for their anti-proliferative activities using MTT assays across various cancer cell lines. The results indicated that structural modifications significantly affect potency, with some compounds leading to apoptosis in cancer cells while sparing normal cells .
-
Case Study on Antimicrobial Properties :
- Another investigation focused on the synthesis of thiazole-containing sulfonamide derivatives, which exhibited promising antibacterial activity when tested against multiple bacterial strains. The study highlighted the potential for developing hybrid antimicrobials that leverage both thiazole's inherent properties and those of sulfonamides .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(5-acetyl-4-phenylthiazol-2-yl)cinnamamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of thiazole precursors with cinnamoyl derivatives. Key steps include:
- Reflux conditions : Reaction of intermediates (e.g., 5-acetyl-4-phenylthiazol-2-amine) with cinnamoyl chloride in solvents like pyridine or triethylamine under reflux for 4–6 hours .
- Purification : Column chromatography or recrystallization from solvents such as methanol or pet-ether to isolate the final compound .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction completion .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks .
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
- X-ray crystallography : Resolve 3D structure and hydrogen-bonding networks (e.g., SHELX for refinement, ORTEP-3 for visualization) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Enzyme inhibition : Test interactions with targets like PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric methods .
Advanced Research Questions
Q. What crystallographic software tools are recommended for analyzing the three-dimensional structure of this compound?
Methodological Answer:
- SHELX suite : SHELXL for refining small-molecule structures and SHELXD for experimental phasing .
- WinGX : Integrates SHELX programs with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonds .
- Hydrogen-bond analysis : Use Mercury or PLATON to identify classical (N–H⋯N) and non-classical (C–H⋯O/F) interactions stabilizing crystal packing .
Q. How do variations in substituents on the thiazole ring affect the biological activity of cinnamamide derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
| Substituent Modification | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Methyl at 5-position (vs. acetyl) | Enhanced anticancer activity | Increased lipophilicity improves membrane permeability | |
| Fluorophenyl at 4-position | Antimicrobial activity | Electron-withdrawing groups enhance target binding | |
| Sulfonyl groups | Antiproliferative effects | Stabilizes interactions with enzyme active sites |
Q. What strategies can resolve contradictions between computational predictions and experimental biological activity data?
Methodological Answer:
Q. How can hydrogen bonding interactions influence the crystal packing and stability of this compound?
Methodological Answer:
Q. What are the challenges in achieving high enantiomeric purity during synthesis, and how can they be addressed?
Methodological Answer:
- Chiral resolution : Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers .
- Asymmetric synthesis : Employ catalysts like BINOL-derived phosphoric acids to control stereochemistry during amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
